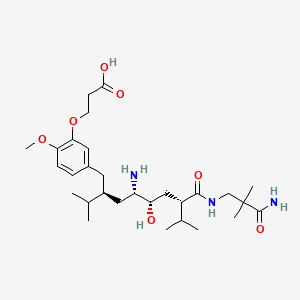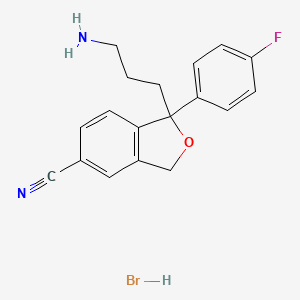
Chlorhydrate de N-Désméthyl Terbinafine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Desmethyl Terbinafine Hydrochloride is a metabolite of Terbinafine, an antifungal agent commonly used to treat fungal infections. The compound has the chemical formula C20H23N·HCl and a molecular weight of 313.86 . It is known for its role in the pharmacokinetics of Terbinafine, contributing to its overall efficacy in treating fungal infections .
Applications De Recherche Scientifique
N-Desmethyl Terbinafine Hydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics of Terbinafine.
Biology: Investigated for its role in the metabolism of Terbinafine and its effects on fungal cells.
Medicine: Studied for its potential therapeutic effects and its role in enhancing the efficacy of Terbinafine.
Industry: Used in the development of antifungal formulations and transdermal delivery systems .
Mécanisme D'action
Target of Action
N-Desmethyl Terbinafine Hydrochloride, a derivative of Terbinafine, primarily targets the fungal squalene monooxygenase . This enzyme plays a crucial role in the synthesis of the fungal cell wall .
Mode of Action
Like other allylamines, N-Desmethyl Terbinafine Hydrochloride inhibits the synthesis of ergosterol by inhibiting the fungal squalene monooxygenase . This inhibition prevents the conversion of squalene to lanosterol, which is a critical step in the production of ergosterol, a vital component of the fungal cell membrane .
Biochemical Pathways
The inhibition of squalene monooxygenase leads to an accumulation of squalene while reducing the amount of ergosterol. This imbalance weakens the fungal cell wall, leading to fungal cell death . It’s also suggested that Terbinafine can activate the two-pore domain potassium channel TASK3 .
Pharmacokinetics
Terbinafine is highly lipophilic in nature and tends to accumulate in skin, nails, and fatty tissues . The pharmacokinetic parameters of Terbinafine and its N-demethyl derivative were found to be dose-dependent . The disposition parameters were dose-independent, with the exception of T max and t 1/2x, which were prolonged with the 500- and 750-mg doses .
Result of Action
The primary result of N-Desmethyl Terbinafine Hydrochloride’s action is the death of the fungal cell. By inhibiting a crucial enzyme in the fungal cell wall synthesis pathway, it causes an accumulation of squalene, which weakens the cell wall and leads to cell death .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl Terbinafine Hydrochloride involves several steps. One common method starts with the reaction of monomethylamine aqueous solution and (E)-1,3-dichloropropene to obtain (E)-1-methylamino-3-chloropropylene. This intermediate then reacts with tertiary butyl acetylene to form (E)-N-(6,6-dimethyl-2-heptylene-4-alkynyl)methylamine. Finally, this compound reacts with 1-chloromethylnaphthalene to produce Terbinafine, which is then salified with hydrochloric acid to obtain Terbinafine Hydrochloride .
Industrial Production Methods
The industrial production of N-Desmethyl Terbinafine Hydrochloride follows similar synthetic routes but is optimized for large-scale production. The process involves precise control of reaction conditions to ensure high yield and purity. The materials used are readily available, and the method is cost-effective, making it suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
N-Desmethyl Terbinafine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce N-oxide derivatives, while reduction may yield fully saturated compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Terbinafine: The parent compound, used widely as an antifungal agent.
Naftifine: Another allylamine antifungal with a similar mechanism of action.
Butenafine: A benzylamine antifungal with a similar target but different chemical structure
Uniqueness
N-Desmethyl Terbinafine Hydrochloride is unique due to its role as a metabolite of Terbinafine. It contributes to the overall pharmacokinetics and efficacy of Terbinafine, making it an important compound for studying the drug’s metabolism and therapeutic effects .
Propriétés
IUPAC Name |
(E)-6,6-dimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N.ClH/c1-20(2,3)14-7-4-8-15-21-16-18-12-9-11-17-10-5-6-13-19(17)18;/h4-6,8-13,21H,15-16H2,1-3H3;1H/b8-4+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMKMPFFQUSVCX-ZFXMFRGYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CC=CCNCC1=CC=CC2=CC=CC=C21.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C#C/C=C/CNCC1=CC=CC2=CC=CC=C21.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(E)-2-(3-(1,1-dimethyl-1,3,4,5-tetrahydrobenzo[c]oxepin-3-yl)styryl)-7-chloroquinoline](/img/structure/B586295.png)




